molecular formula C15H16O B14554106 2-(But-1-EN-1-YL)-1-methoxynaphthalene CAS No. 61944-38-5

2-(But-1-EN-1-YL)-1-methoxynaphthalene

Cat. No.: B14554106
CAS No.: 61944-38-5
M. Wt: 212.29 g/mol
InChI Key: AACXRZQOIGGTFI-UHFFFAOYSA-N
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Description

2-(But-1-EN-1-YL)-1-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a butenyl group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-EN-1-YL)-1-methoxynaphthalene typically involves the alkylation of 1-methoxynaphthalene with a butenyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(But-1-EN-1-YL)-1-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(But-1-EN-1-YL)-1-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(But-1-EN-1-YL)-1-methoxynaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these interactions are currently under investigation, with studies focusing on its potential effects on cellular processes .

Comparison with Similar Compounds

  • 2-(Cyclobut-1-en-1-yl)-1-methoxynaphthalene
  • 2-(But-1-en-1-yl)-1-hydroxynaphthalene
  • 2-(But-1-en-1-yl)-1-ethoxynaphthalene

Comparison: 2-(But-1-EN-1-YL)-1-methoxynaphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to its hydroxyl and ethoxy analogs, the methoxy group provides different electronic properties, making it a valuable compound for specific applications in organic synthesis and research .

Properties

CAS No.

61944-38-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-but-1-enyl-1-methoxynaphthalene

InChI

InChI=1S/C15H16O/c1-3-4-7-13-11-10-12-8-5-6-9-14(12)15(13)16-2/h4-11H,3H2,1-2H3

InChI Key

AACXRZQOIGGTFI-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(C2=CC=CC=C2C=C1)OC

Origin of Product

United States

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